molecular formula C12H11NO3 B2415018 4-ethoxyquinoline-2-carboxylic Acid CAS No. 40609-78-7

4-ethoxyquinoline-2-carboxylic Acid

Cat. No.: B2415018
CAS No.: 40609-78-7
M. Wt: 217.224
InChI Key: VNNURCOPSSYKOQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxyquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of isatin with enaminone in the presence of an aqueous solution of potassium hydroxide or sodium hydroxide, followed by acidification with dilute hydrochloric acid . This method is known for its efficiency and good yield.

Another method involves the condensation reaction between isatins and sodium pyruvate under microwave irradiation, which results in the formation of quinoline-2,4-dicarboxylic acid . This method is advantageous due to its rapid reaction time and high yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave-assisted processes and transition metal-catalyzed reactions are common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline-2,4-dicarboxylic acid, various substituted quinoline derivatives, and other quinoline-based compounds .

Scientific Research Applications

4-Ethoxyquinoline-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it targets bacterial enzymes such as DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and leading to cell death . This mechanism is similar to that of fluoroquinolones, which are well-known antibiotics.

Comparison with Similar Compounds

4-Ethoxyquinoline-2-carboxylic acid can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-ethoxyquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-11-7-10(12(14)15)13-9-6-4-3-5-8(9)11/h3-7H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNURCOPSSYKOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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